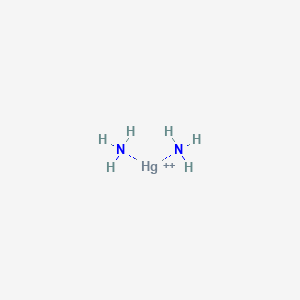
diamminemercury(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diamminemercury(2+) is a mercury coordination entity.
Aplicaciones Científicas De Investigación
Vibrational Spectra and Analysis
Research by Téllez and Díaz (1981) on the vibrational spectra of solid diamminemercury(II) chloride reveals insights into its molecular structure. They found that the spectra could be interpreted assuming D3d symmetry for the [Hg(NH3)2]2+ cations. This work contributes to understanding the structural and spectral properties of diamminemercury(II) compounds (Téllez & Díaz, 1981).
Electron Spin Resonance Spectra
In a study exploring the electron spin resonance spectra of β-diamminecopper(II) halides, Billing, Hathaway, and Tomlinson (1971) discussed the interaction of these compounds with diamminemercury(II) halides. Their research contributes to understanding the electronic and bonding properties of diamminemercury(II) and related compounds (Billing, Hathaway, & Tomlinson, 1971).
DNA Interstrand Cross-Linking and Cytotoxic Properties
Pascoe and Roberts (1974) investigated the interactions between mammalian cell DNA and inorganic platinum compounds, including studies on diamminemercury(II). Their findings on DNA interstrand cross-linking and cytotoxic properties of these compounds are crucial for understanding the biological interactions of diamminemercury(II) (Pascoe & Roberts, 1974).
NMR Kinetic and Mechanistic Studies
Research by Bancroft, Lepre, and Lippard (1990) on the kinetics and mechanism of binding of cis-diamminedichloroplatinum(II) to DNA using NMR spectroscopy provides valuable insights into the binding properties of related diamminemercury(II) compounds (Bancroft, Lepre, & Lippard, 1990).
Synthesis, Characterization, and Antitumor Activity
Galanski, Slaby, Jakupec, and Keppler (2003) discussed the synthesis and characterization of osteotropic diam(m)ineplatinum(II) complexes. Their research on the in vitro antitumor activity of these complexes offers insights into the potential medicinal applications of diamminemercury(II) (Galanski, Slaby, Jakupec, & Keppler, 2003).
DNA Interstrand Cross-Links
In a study by Brabec and Leng (1993), the DNA interstrand cross-links of trans-diamminedichloroplatinum(II) were examined, identifying preferential binding sites. This research contributes to the understanding of how diamminemercury(II) might interact with DNA (Brabec & Leng, 1993).
Propiedades
Nombre del producto |
diamminemercury(II) |
|---|---|
Fórmula molecular |
H6HgN2+2 |
Peso molecular |
234.65 g/mol |
Nombre IUPAC |
azane;mercury(2+) |
InChI |
InChI=1S/Hg.2H3N/h;2*1H3/q+2;; |
Clave InChI |
GWMSFRRMDITVNA-UHFFFAOYSA-N |
SMILES canónico |
N.N.[Hg+2] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl (6-{(2E)-2-[(6-methoxyquinolin-2-yl)methylidene]hydrazinyl}-6-oxohexyl)carbamate](/img/structure/B1243377.png)
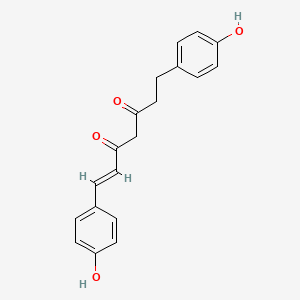
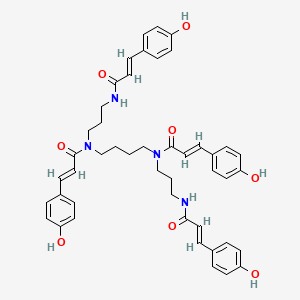
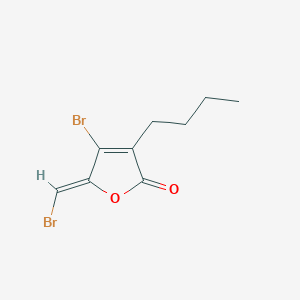
![1-[(2S)-1-cyclohexyl-3-hydroxy-4-(1-methyltetrazol-5-yl)sulfanylbutan-2-yl]-3-[(3R)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea](/img/structure/B1243388.png)
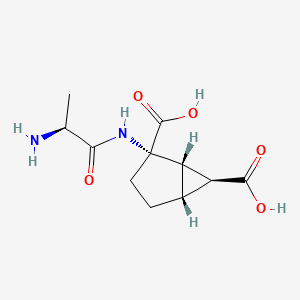
![3-Methyl-7,9,10-trihydroxy-1H-naphtho[2,3-c]pyran-1-one](/img/structure/B1243390.png)
![(2s)-7-Amino-2-{[(R)-Hydroxy{(1r)-2-Methyl-1-[(3-Phenylpropanoyl)amino]propyl}phosphoryl]methyl}heptanoic Acid](/img/structure/B1243391.png)
![3-(3-Hydroxy-4-methoxyphenyl)-8h-thieno[2,3-b]pyrrolizin-8-one](/img/structure/B1243392.png)
![1-[2-(aminomethyl)phenyl]-N-(3-fluoro-2'-sulfamoylbiphenyl-4-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B1243394.png)
![3-[(3-Benzyl-1,2,3,4-tetrahydro-2,4-dioxopyrido[2,3-d]pyrimidin)-1-yl]benzoic acid methyl ester](/img/structure/B1243395.png)

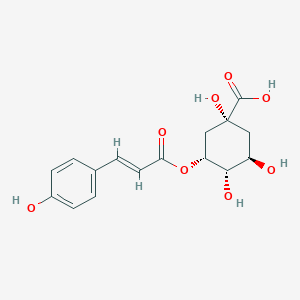
![3-[(4aS,12aR)-2-methyl-1,3,4,5,12,12a-hexahydropyrido[3,4-b]acridin-4a-yl]phenol](/img/structure/B1243400.png)